Cefaclor impurity E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

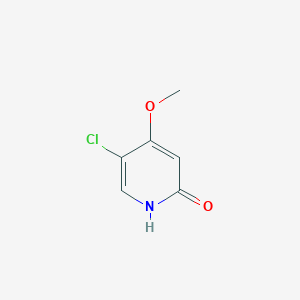

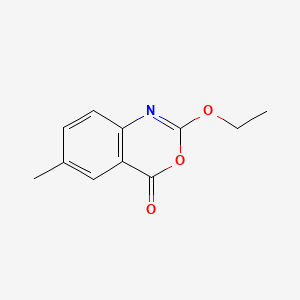

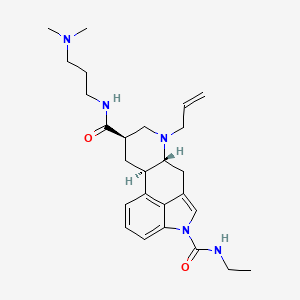

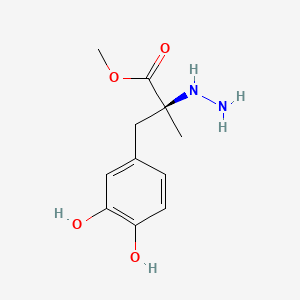

Cefaclor impurity E, also known as Cefaclor Open-Ring Impurity, is a compound related to Cefaclor . Its chemical name is 2-[[ (2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid .

Molecular Structure Analysis

The molecular formula of Cefaclor impurity E is C14H14ClN3O4S, and its molecular weight is 355.8 . The structure includes a phenylacetyl group, a thiazine ring, and an acetic acid group .Aplicaciones Científicas De Investigación

1. Identification and Analysis Techniques

- Cefaclor Impurity E has been identified and analyzed using advanced techniques like high-performance liquid chromatography/electrospray ionization-mass spectrometry (HPLC/ESI-MS). These methods are crucial for understanding the degradation process of cefaclor, revealing the formation of two diastereomers of Impurity E (Chuchracka, Frański, & Frańska, 2020).

2. Characterization in Pharmaceutical Context

- Studies have also focused on characterizing impurities in cefaclor using multidimensional approaches. Techniques like HPLC with gradient elution and mass spectrometric detection are employed for identifying impurities and distinguishing between process-related impurities, degradation products, and formulation excipients (Olsen, Baertschi, & Riggin, 1993).

3. On-Column Degradation Studies

- Intriguingly, a study has identified a 'ghost peak' during the impurity separation of cefaclor by HPLC, which turned out to be an unusual on-column degradant of cefaclor. This reveals important insights into the stability and analysis of cefaclor under various laboratory conditions (Zhong et al., 2019).

4. Environmental Concerns and Decomposition Studies

- The decomposition and mineralization of cefaclor using gamma radiation have been studied, highlighting concerns about antibiotics in the environment and their potential to contribute to antibiotic-resistant bacteria. This research is vital for understanding the environmental impact and degradation pathways of cefaclor (Yu et al., 2008).

5. Advanced Capillary Electrophoresis Methods

- Capillary electrophoresis (CE) has been increasingly used for impurity profiling of drugs like cefaclor. CE is crucial for the analysis of foodstuffs, determination of adulterants, and impurity profiling in pharmaceuticals. This technique offers a comparison between CE and liquid chromatography methods and highlights the strengths of CE in drug compound analysis (Shah, Patel, Tripathi, & Vyas, 2021).

Safety and Hazards

Propiedades

Número CAS |

188915-50-6 |

|---|---|

Fórmula molecular |

C14H14ClN3O4S |

Peso molecular |

355.8 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2H-1,3-Thiazine-2-acetic acid, α-[(aminophenylacetyl)amino]-5-chloro-3,4-dihydro-4-oxo-, [2R-[2R*[R*(R*)]]]- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.